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molecular formula C9H6N2S2 B377079 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile CAS No. 24793-01-9

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

Cat. No. B377079
M. Wt: 206.3g/mol
InChI Key: GWSJKSFGUSSSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006154

Procedure details

In a 1 liter flask were combined 33.4 g. (0.2 mole) of 2-mercaptobenzothiazole and 22.4 g. (0.2 mole) of potassium t-butoxide with 300 ml. of tetrahydrofuran. The reaction mass was stirred at room temperature for 15 minutes. Chloroacetonitrile, 16 g. (0.2 mole) was added and the resulting mixture was stirred at room temperature for 1 hour. The mixture was then poured into 400 ml. of benzene and was washed with three 250 ml. portions of water. The benzene phase was dried with anhydrous magnesium sulfate. The solvent was evaporated. There was obtained a yield of 37.2 g. of the title compound, m.p. 75°-77° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.CC(C)([O-])C.[K+].Cl[CH2:18][C:19]#[N:20]>O1CCCC1>[C:19]([CH2:18][S:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)#[N:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mass was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 liter flask were combined
ADDITION
Type
ADDITION
Details
(0.2 mole) was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was then poured into 400 ml
WASH
Type
WASH
Details
of benzene and was washed with three 250 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene phase was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
There was obtained a yield of 37.2 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)CSC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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